Alentemol hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alentemol hydrobromide involves the reaction of 2-(dipropylamino)-2,3-dihydro-1H-phenalen-5-ol with hydrobromic acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrobromide salt. The process involves the following steps:
Preparation of 2-(dipropylamino)-2,3-dihydro-1H-phenalen-5-ol: This intermediate is synthesized through a series of organic reactions, including the formation of the phenalen-5-ol core and subsequent functionalization with the dipropylamino group.
Formation of the Hydrobromide Salt: The intermediate is then reacted with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
Alentemol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions, particularly at the amino group, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various alkylating or acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying dopamine receptor interactions.
Biology: Studied for its effects on dopamine receptors and its potential use in neurological research.
Medicine: Investigated for its potential as an antipsychotic agent and its effects on dopamine-related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
Alentemol hydrobromide acts as a selective dopamine autoreceptor agonist. It binds to presynaptic dopamine receptors, inhibiting the release of dopamine. This action helps in modulating dopamine levels in the brain, which is crucial for its potential antipsychotic effects. The compound’s mechanism involves interaction with dopamine receptors and subsequent inhibition of dopamine release .
Comparison with Similar Compounds
Similar Compounds
Alentemol: The parent compound without the hydrobromide salt.
Dextromethorphan Hydrobromide: Another hydrobromide salt with different pharmacological properties.
Galantamine Hydrobromide: Used for different therapeutic purposes
Uniqueness
Alentemol hydrobromide is unique due to its selective action on dopamine autoreceptors, which distinguishes it from other dopamine agonists. Its specific binding and inhibition of dopamine release make it a valuable compound for research in dopamine-related disorders .
Properties
CAS No. |
121514-27-0 |
---|---|
Molecular Formula |
C19H26BrNO |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
5-(dipropylamino)-5,6-dihydro-4H-phenalen-2-ol;hydrobromide |
InChI |
InChI=1S/C19H25NO.BrH/c1-3-8-20(9-4-2)17-10-14-6-5-7-15-12-18(21)13-16(11-17)19(14)15;/h5-7,12-13,17,21H,3-4,8-11H2,1-2H3;1H |
InChI Key |
FWRWEZVGVJKNMU-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O.Br |
Canonical SMILES |
CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O.Br |
121514-27-0 | |
Synonyms |
2-dipropylamino-2,3-dihydro-1H-phenalen-5-ol monohydrobromide alentamol alentamol hydrobromide, (+)-isomer alentamol hydrobromide, (-)-isomer U 66444B U 68552B U 68553B |
Origin of Product |
United States |
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